N-Methyl-4,4'-bipyridinium iodide can act as a ligand, forming coordination complexes with metal ions. These complexes can have unique structures, stabilities, and reactivities depending on the metal ion involved. Researchers are exploring these complexes for potential applications in catalysis, molecular recognition, and material science [].
Due to its positively charged nature, N-Methyl-4,4'-bipyridinium iodide can participate in electron transfer reactions. Scientists are studying its potential use as an electron acceptor or mediator in various chemical reactions [].
N-Methyl-4,4'-bipyridinium iodide is being investigated as a component in organic photovoltaic (OPV) devices. OPVs are solar cells made from organic materials that can convert light energy into electricity. Researchers are interested in using N-Methyl-4,4'-bipyridinium iodide to improve the efficiency and stability of OPVs [].
2,2'-Bipyridinium, 1-methyl-, iodide, also known as N-Methyl-2,2'-bipyridinium iodide, is a chemical compound with the molecular formula . It is characterized by a bipyridinium structure where one of the nitrogen atoms in the pyridine rings is methylated. This compound is notable for its unique electrochemical properties and potential applications in various fields including organic electronics and electrochemistry .
2,2'-Bipyridinium, 1-methyl-, iodide does not have a known biological function. However, its ability to accept or donate electrons makes it a valuable tool in supramolecular chemistry. It can form complexes with various metal ions, influencing their properties and creating new functional materials [].
The chemical behavior of 2,2'-bipyridinium, 1-methyl-, iodide is primarily influenced by its cationic nature. It can undergo various reactions typical of quaternary ammonium compounds:
Several methods exist for synthesizing 2,2'-bipyridinium, 1-methyl-, iodide:
These methods typically yield high purity products and can be scaled for industrial applications.
The applications of 2,2'-bipyridinium, 1-methyl-, iodide are diverse:
Studies on the interactions of 2,2'-bipyridinium, 1-methyl-, iodide with other chemical species reveal its potential use in complexation chemistry. It can form complexes with various anions and cations, which may enhance its utility in catalysis and materials science. Electrochemical studies have shown that it interacts favorably with other redox-active species .
Several compounds share structural similarities with 2,2'-bipyridinium, 1-methyl-, iodide. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Methyl-4,4'-bipyridinium iodide | C11H11N2I | Different linkage pattern; used in similar applications. |
N,N-Dimethyl-2,2'-bipyridinium iodide | C12H14N2I | Contains two methyl groups; shows different electrochemical behavior. |
N-Methyl-4-(4-pyridyl)pyridinium iodide | C12H12N3I | Has an additional pyridine ring; used in coordination chemistry. |
The uniqueness of 2,2'-bipyridinium, 1-methyl-, iodide lies in its specific structural arrangement which allows for distinct electrochemical properties compared to its analogs. Its ability to participate in specific reactions while maintaining stability makes it an attractive candidate for further research and application development.
2,2′-Bipyridinium, 1-methyl-, iodide (CAS 77972-47-5) consists of a dimeric bipyridinium cation with a methyl group substituent at the 1-position of one pyridinium ring, paired with two iodide counterions. The molecular formula is C₁₁H₁₂I₂N₂, with a molecular weight of 426.04 g/mol. The structure comprises two pyridinium rings connected by a single bond, where one nitrogen atom bears a methyl group, resulting in a +2 charge distribution across the cation. This is counterbalanced by two iodide anions (I⁻), forming a 1:2 cation-to-anion ratio.
Crystallographic studies reveal that the bipyridinium cation adopts a trans conformation in the solid state, with a dihedral angle between the pyridinium rings of approximately 30.3°. The iodide anions interact with the cation through van der Waals forces and weak hydrogen bonds, forming a three-dimensional network. For example, in related bipyridinium iodide structures, iodide ions often coordinate to the methyl-substituted nitrogen atom or the aromatic protons of the pyridinium rings.
The electron-deficient nature of the pyridinium rings arises from the protonation of the nitrogen atoms, creating a conjugated π-system that stabilizes the positive charge. The methyl group at the 1-position induces steric and electronic effects, slightly altering the charge distribution compared to unsubstituted 2,2′-bipyridinium salts. The iodide anions, being weakly coordinating, do not participate in direct bonding with the cation but influence crystal packing through electrostatic interactions.
The redox potential of the compound is influenced by the electron-withdrawing effect of the pyridinium rings and the methyl group. While specific electrochemical data for this compound are limited, analogous bipyridinium salts exhibit reversible redox behavior, with the methyl group reducing the reduction potential compared to unsubstituted derivatives.
2,2′-Bipyridinium, 1-methyl-, iodide exhibits moderate solubility in polar solvents such as methanol, dimethyl sulfoxide (DMSO), and water. The ionic nature of the compound contributes to its solubility in protic solvents, though steric hindrance from the methyl group may reduce solubility in nonpolar media compared to smaller bipyridinium salts.
The compound demonstrates high thermal stability, with a melting point of 149°C. This stability is attributed to the rigid aromatic framework and ionic interactions in the crystalline lattice. Decomposition likely occurs at higher temperatures, though detailed thermogravimetric analysis (TGA) data are unavailable in published sources.
The melting point of 149°C is consistent with other quaternary ammonium salts, where ionic interactions and molecular packing dominate thermodynamic behavior. Comparatively, unsubstituted 2,2′-bipyridinium iodide derivatives often exhibit lower melting points due to reduced steric bulk.
Property | 2,2′-Bipyridinium, 1-Methyl-, Iodide | 1,1′-Dimethyl-4,4′-Bipyridinium Diiodide (Methylviologen) | Unsubstituted 2,2′-Bipyridinium Iodide |
---|---|---|---|
Substitution Pattern | 1-Methyl at 2,2′-positions | 1,1′-Dimethyl at 4,4′-positions | None |
Cation Charge | +2 | +2 | +2 |
Anion | I⁻ (2 ×) | I⁻ (2 ×) | I⁻ (2 ×) |
Key Applications | Coordination chemistry, organic synthesis | Electrochemical energy storage, redox catalysis | Ligand for metal complexes |
Solubility (Water) | Moderate | High | Low |
The 1-methyl substitution at the 2,2′-positions creates steric constraints that differentiate its reactivity from methylviologen (4,4′-substituted), which is widely used in redox flow batteries. Unsubstituted 2,2′-bipyridinium iodide lacks the methyl group, resulting in a more planar structure and stronger π-π interactions in the crystalline state.
Methylviologen derivatives exhibit reversible two-electron reduction to form stable radical cations, a property critical for energy storage applications. In contrast, 2,2′-bipyridinium, 1-methyl-, iodide’s redox behavior is less characterized but is expected to involve single-electron transfers due to steric hindrance from the methyl group, limiting dimerization pathways.
In methylviologen-based salts, the dimethyl groups promote intermolecular hydrogen bonding, forming extended networks. Conversely, 2,2′-bipyridinium, 1-methyl-, iodide relies on iodide-mediated interactions, as seen in caged structures where iodides bridge adjacent cations.
The formation of 2,2'-bipyridinium, 1-methyl-, iodide involves a quaternization reaction where the nitrogen atom of 2,2'-bipyridine undergoes nucleophilic substitution with methyl iodide [1]. This reaction follows the Menshutkin reaction pathway, which is a bimolecular nucleophilic substitution (SN2) mechanism characterized by the formation of a quaternary ammonium salt through the reaction between a tertiary amine (in this case, one of the nitrogen atoms in 2,2'-bipyridine) and an alkyl halide (methyl iodide) [2].
The mechanism proceeds through a concerted process where the nucleophilic nitrogen atom of 2,2'-bipyridine attacks the electrophilic carbon of methyl iodide, resulting in the formation of a new carbon-nitrogen bond and the simultaneous breaking of the carbon-iodine bond [3]. The transition state involves a pentacoordinate carbon with partial bonds to both the incoming nucleophile and the departing iodide ion [4].
Several factors influence the efficiency of this quaternization reaction:
Solvent effects: Polar solvents stabilize the transition state and increase the reaction rate by solvating the charged species formed during the reaction [2]. The dielectric constant of the solvent plays a crucial role in determining the reaction kinetics [2].
Steric hindrance: The accessibility of the nitrogen atom in 2,2'-bipyridine affects the reaction rate. The nitrogen atoms in 2,2'-bipyridine are relatively accessible, facilitating efficient quaternization [5].
Electronic effects: The electron density on the nitrogen atom influences its nucleophilicity. The aromatic nature of 2,2'-bipyridine makes its nitrogen atoms moderately nucleophilic compared to aliphatic amines [5] [6].
The quaternization reaction for 2,2'-bipyridinium, 1-methyl-, iodide can be represented by the following equation:
C₁₀H₈N₂ + CH₃I → C₁₁H₁₁N₂I
Where C₁₀H₈N₂ represents 2,2'-bipyridine, CH₃I is methyl iodide, and C₁₁H₁₁N₂I is the resulting 2,2'-bipyridinium, 1-methyl-, iodide [1] [7].
Parameter | Effect on Reaction | Optimal Conditions |
---|---|---|
Temperature | Higher temperatures increase reaction rate but may lead to side reactions | 50-80°C for controlled reaction [2] [8] |
Solvent Polarity | Higher polarity enhances reaction rate | Acetonitrile, methanol, or chloroform [2] [3] |
Reaction Time | Longer times increase conversion but may lead to over-alkylation | 6-24 hours depending on conditions [8] [9] |
Molar Ratio (Alkylating Agent:Bipyridine) | Higher ratios increase conversion but excess reagent may be wasteful | 1.1-1.5:1 for mono-quaternization [8] [5] |
Electrochemical methods offer alternative approaches for synthesizing 2,2'-bipyridinium, 1-methyl-, iodide with potential advantages in terms of reaction control, environmental impact, and product selectivity [10]. These methods utilize electrical current to drive redox reactions that facilitate the formation of quaternary ammonium salts [11].
The electrochemical synthesis of 2,2'-bipyridinium, 1-methyl-, iodide can be achieved through several pathways:
Direct electrochemical quaternization: This approach involves the electrochemical generation of reactive methyl species that can quaternize the nitrogen atom of 2,2'-bipyridine [11]. The process typically employs a divided cell with appropriate electrodes and supporting electrolytes [12].
Electrochemical oxidation-mediated quaternization: In this method, electrochemical oxidation generates reactive intermediates that facilitate the quaternization reaction between 2,2'-bipyridine and methyl iodide [10] [13].
Electrochemical activation of 2,2'-bipyridine: This approach involves the electrochemical activation of 2,2'-bipyridine to enhance its reactivity toward quaternization with methyl iodide [14].
The electrochemical synthesis of 2,2'-bipyridinium derivatives typically employs a setup consisting of:
The electrochemical behavior of bipyridinium compounds is influenced by several factors, including the parent scaffold structure, type of nitrogen alkylation, number of quaternized nitrogen atoms, planarity of the molecule, counter ion, and reaction medium [10]. These factors can be manipulated to optimize the synthesis of 2,2'-bipyridinium, 1-methyl-, iodide.
Parameter | Typical Range | Effect on Synthesis |
---|---|---|
Applied Potential | -0.5 to -2.0 V vs. SCE | Controls reaction selectivity and rate [10] [11] |
Current Density | 5-30 mA/cm² | Influences reaction kinetics and efficiency [12] |
Electrode Material | Carbon, platinum, gold | Affects reaction mechanism and product distribution [10] [14] |
Electrolyte Concentration | 0.1-0.5 M | Impacts conductivity and reaction environment [11] [12] |
Temperature | 20-60°C | Modulates reaction rate and selectivity [10] [11] |
The electrochemical synthesis of 2,2'-bipyridinium, 1-methyl-, iodide offers several advantages over conventional methods, including milder reaction conditions, potential for higher selectivity, and reduced environmental impact through the elimination or reduction of hazardous reagents [10] [11] [12].
Solvent-free alkylation techniques represent environmentally friendly approaches for synthesizing 2,2'-bipyridinium, 1-methyl-, iodide by eliminating or minimizing the use of organic solvents [15] [16]. These methods align with green chemistry principles and offer advantages in terms of reduced waste generation, simplified purification procedures, and potentially enhanced reaction efficiency [16].
Several solvent-free approaches have been developed for the quaternization of nitrogen heterocycles like 2,2'-bipyridine:
Neat reactions: Direct mixing of 2,2'-bipyridine and methyl iodide without any solvent, often conducted at elevated temperatures to ensure proper mixing and reaction progress [16] [17]. This approach is particularly effective for liquid alkylating agents like methyl iodide [16].
Mechanochemical synthesis: This technique employs mechanical energy, typically through ball milling, to drive the quaternization reaction between 2,2'-bipyridine and methyl iodide [18] [19]. The mechanical force facilitates intimate mixing of reactants and can enhance reaction rates even in the absence of solvents [18].
Solid-state grinding: Manual grinding of reactants using a mortar and pestle can effectively promote the quaternization reaction [18] [20]. This simple approach is suitable for small-scale synthesis and can be enhanced by adding minimal amounts of liquid (liquid-assisted grinding) [21].
Microwave-assisted solvent-free synthesis: Microwave irradiation can efficiently heat reaction mixtures without solvents, accelerating the quaternization reaction and potentially improving yields [9]. This method offers advantages in terms of reaction speed and energy efficiency [9].
The solvent-free alkylation of 2,2'-bipyridine with methyl iodide to form 2,2'-bipyridinium, 1-methyl-, iodide can be conducted under various conditions, with reaction parameters optimized to enhance yield and selectivity [15] [16] [17].
Method | Reaction Time | Temperature | Yield Range | Key Advantages |
---|---|---|---|---|
Neat Reaction | 1-24 hours | 50-100°C | 65-85% | Simplicity, minimal equipment needed [16] [17] |
Ball Milling | 15-60 minutes | 25-40°C | 70-90% | Rapid reaction, efficient mixing [18] [19] |
Manual Grinding | 30-90 minutes | 25-30°C | 60-80% | Accessibility, low cost [18] [20] |
Microwave-Assisted | 5-30 minutes | 80-150°C | 75-95% | Speed, energy efficiency [9] |
The solvent-free synthesis of 2,2'-bipyridinium, 1-methyl-, iodide offers several advantages over conventional solution-based methods, including reduced environmental impact, simplified purification procedures, and potentially higher atom economy [15] [16] [18]. However, challenges such as ensuring uniform mixing, controlling reaction temperature, and managing potential side reactions must be addressed to optimize these processes [18] [20].
The purification of 2,2'-bipyridinium, 1-methyl-, iodide is a critical step in ensuring product quality and maximizing overall yield [22] [23]. Various purification strategies have been developed, each with specific advantages and limitations depending on the synthesis method and reaction conditions [22] [24].
Common purification methods for 2,2'-bipyridinium, 1-methyl-, iodide include:
Recrystallization: This is often the preferred method for purifying quaternary ammonium salts like 2,2'-bipyridinium, 1-methyl-, iodide [22] [25]. Suitable solvent systems include acetone/diethyl ether, ethanol/diethyl ether, or methanol/ethyl acetate [22] [25]. The choice of solvent system significantly impacts crystallization efficiency and product purity [25].
Precipitation: The product can be precipitated from reaction mixtures by adding anti-solvents such as diethyl ether, hexane, or toluene [22] [26]. This approach is particularly effective when the reaction is conducted in polar solvents like acetonitrile or methanol [2] [22].
Column chromatography: For challenging purifications, column chromatography using silica gel or alumina with appropriate solvent systems can be employed [23] [24]. However, this method is less common for quaternary ammonium salts due to their high polarity [23].
Washing procedures: Sequential washing with appropriate solvents can effectively remove impurities while retaining the desired product [22] [23]. Common washing solvents include diethyl ether, ethyl acetate, and cold acetone [22] [25].
Yield optimization for the synthesis of 2,2'-bipyridinium, 1-methyl-, iodide involves careful control of reaction parameters and purification conditions [22] [9]. Key strategies include:
Reaction parameter optimization: Adjusting temperature, reaction time, reagent ratios, and catalyst systems can significantly impact product yield [8] [9]. For example, maintaining the reaction temperature between 50-80°C often provides an optimal balance between reaction rate and selectivity for mono-quaternization [8] [9].
Selective crystallization techniques: Controlling crystallization parameters such as cooling rate, solvent composition, and seeding can enhance product recovery and purity [25] [26]. Slow cooling often produces larger, more pure crystals [25].
Counter-ion exchange: In some cases, exchanging the iodide counter-ion with other anions (e.g., hexafluorophosphate, tetrafluoroborate) followed by conversion back to the iodide salt can facilitate purification [22] [25].
Minimizing moisture exposure: Quaternary ammonium salts can be hygroscopic, and moisture can impact crystallization and product stability [22] [24]. Conducting purification under dry conditions can improve yields [22].
Purification Method | Typical Yield Recovery | Purity Achieved | Key Considerations |
---|---|---|---|
Recrystallization from Acetone/Ether | 75-85% | >98% | Temperature control critical; slow cooling preferred [22] [25] |
Precipitation with Diethyl Ether | 80-90% | 95-98% | Dropwise addition of anti-solvent improves crystal quality [22] [26] |
Sequential Solvent Washing | 85-95% | 90-95% | Multiple washing steps may be required; can be combined with other methods [22] [23] |
Column Chromatography | 60-75% | >99% | More labor-intensive; useful for difficult separations [23] [24] |
X-ray diffraction analysis represents the most definitive method for determining the three-dimensional arrangement of atoms within crystalline 2,2'-bipyridinium, 1-methyl-, iodide. The compound exhibits characteristic structural features that are fundamental to understanding its solid-state behavior and intermolecular interactions.
Crystal System and Space Group Determination
Related bipyridinium iodide compounds typically crystallize in monoclinic or triclinic crystal systems, with common space groups including P21/n and P21/c [1] [2]. The structural analysis of 2,2'-bipyridinium bromide monohydrate, a closely related compound, reveals crystallization in the monoclinic space group P21/n with unit cell parameters a = 7.954 Å, b = 9.681 Å, c = 14.037 Å, and β = 96.449° [3]. These crystallographic parameters provide insight into the expected structural behavior of the target compound.
Molecular Conformation and Geometry
The bipyridinium cation in related structures exhibits significant conformational flexibility. In 4,4'-bipyridinium diiodide, the cation possesses crystallographic inversion symmetry with coplanar pyridyl rings [4]. However, variations in substitution patterns can dramatically affect molecular geometry. The 1,1'-bis(carboxymethyl)-4,4'-bipyridinium cation demonstrates twisted pyridinium rings with a torsion angle of 30.3°, indicating the influence of substituents on molecular planarity [5].
Intermolecular Interactions and Crystal Packing
The crystal packing of bipyridinium iodide compounds is dominated by several key intermolecular interactions:
Interaction Type | Distance Range | Structural Impact |
---|---|---|
π-π Stacking | 3.4-3.9 Å | Stabilizes layered arrangements |
C-H···I Interactions | 3.74-3.77 Å | Contributes to three-dimensional network |
N-H···I Interactions | 3.47 Å | Provides directional hydrogen bonding |
The supramolecular structure is characterized by the formation of hydrogen-bonded networks. In 4,4'-bipyridinium diiodide, weak but directional N-H···I interactions with N···I distances of 3.47 Å dominate the crystal packing [4]. These interactions, combined with C-H···I contacts, create a three-dimensional network that stabilizes the crystal structure.
Thermal Parameters and Disorder
Anisotropic displacement parameters reveal the thermal motion characteristics of individual atoms within the crystal lattice. The iodide anions typically exhibit larger thermal parameters compared to the organic cations, reflecting their greater mobility. In some structures, disorder of the anions is observed, particularly in the case of tetrafluoroborate salts where the anion shows positional disorder [5].
Nuclear magnetic resonance spectroscopy provides comprehensive information about the electronic environment and dynamic behavior of nuclei within 2,2'-bipyridinium, 1-methyl-, iodide. The multinuclear approach utilizing ¹H, ¹³C, and ¹⁵N nuclei offers complementary structural insights.
¹H Nuclear Magnetic Resonance Spectroscopy
The ¹H Nuclear Magnetic Resonance spectrum of 1-methyl-4,4'-bipyridinium iodide provides characteristic signals that can be extrapolated to understand the target compound. The aromatic protons appear as doublets at δ 8.92 (J = 4.0 Hz) and δ 8.69 (J = 4.0 Hz), while the methylammonium protons resonate as a singlet at δ 4.46 [6]. The chemical shift positions reflect the electron-withdrawing effect of the quaternary nitrogen center.
For related 2-ethyl-1-methylpyridinium iodide, the ¹H Nuclear Magnetic Resonance spectrum shows signals at δ 8.68 (d, J = 6.1 Hz), δ 8.42 (t, J = 7.9 Hz), and δ 7.94 (d, J = 8.2 Hz) [7]. These data demonstrate the characteristic downfield shift of aromatic protons due to the pyridinium cation formation.
¹³C Nuclear Magnetic Resonance Spectroscopy
The ¹³C Nuclear Magnetic Resonance spectrum provides information about the carbon framework and electronic distribution within the molecule. For 2,2'-bipyridine, the ¹³C spectrum shows characteristic signals with the molecular ion peak at δ 156.0 and base peak at δ 155.0 [8]. The quaternization process and methyl substitution are expected to significantly alter these chemical shifts.
In 1-methyl-4,4'-bipyridinium iodide, the ¹³C Nuclear Magnetic Resonance spectrum reveals signals at δ 153.17, 150.04, 145.73, 142.35, 125.77, 122.48, and 48.10, with the latter corresponding to the methyl carbon attached to the quaternary nitrogen [6]. These chemical shifts reflect the electron-deficient nature of the pyridinium system.
¹⁵N Nuclear Magnetic Resonance Spectroscopy
The ¹⁵N Nuclear Magnetic Resonance technique provides unique insights into the nitrogen environment within pyridinium systems. For pyridinium complexes, the ¹⁵N chemical shifts typically range from δ -167 to -184 ppm [9] [10]. The quaternization process results in significant downfield shifts compared to neutral pyridine derivatives.
In related bis(pyridine)iodine complexes, the ¹⁵N Nuclear Magnetic Resonance chemical shifts demonstrate the influence of coordination environment. The nitrogen atoms in symmetric complexes show resonances at δ -166 ppm and δ -174 ppm, while asymmetric complexes exhibit signals at δ -156 and δ -184 ppm [9]. These data indicate the sensitivity of ¹⁵N chemical shifts to the electronic environment.
Coordination Shifts and Electronic Effects
The coordination shifts (Δcoord = δcomplex - δligand) provide quantitative measures of electronic perturbation upon complex formation. For ¹H nuclei, coordination shifts are typically positive, ranging from +0.5 to +2.0 ppm for aromatic protons [11] [10]. The ¹⁵N coordination shifts are characteristically negative, with values ranging from -88 to -111 ppm depending on the metal center and coordination geometry [12].
Vibrational spectroscopy provides detailed information about molecular structure, intermolecular interactions, and dynamic processes in 2,2'-bipyridinium, 1-methyl-, iodide. The complementary nature of Fourier Transform Infrared and Raman spectroscopy enables comprehensive vibrational analysis.
Fourier Transform Infrared Spectroscopy
The Fourier Transform Infrared spectrum of bipyridinium iodide compounds exhibits characteristic absorption bands that reflect the molecular structure and intermolecular interactions. Key spectral regions include:
Frequency Range (cm⁻¹) | Assignment | Typical Intensity |
---|---|---|
3100-3400 | N-H stretching | Medium to strong |
3000-3100 | Aromatic C-H stretching | Medium |
1600-1400 | Aromatic C=C stretching | Strong |
1400-1200 | C-N stretching | Medium |
800-600 | C-H out-of-plane bending | Medium |
The N-H stretching vibrations appear in the 3100-3400 cm⁻¹ region, with the exact position depending on the strength of hydrogen bonding interactions with the iodide anions [13] [14]. The aromatic C=C stretching vibrations manifest as multiple bands in the 1600-1400 cm⁻¹ region, reflecting the reduced symmetry of the substituted bipyridinium system.
In ruthenium-tris-bipyridine complexes, the Fourier Transform Infrared spectrum shows dominant bands at 1436 cm⁻¹ and 757 cm⁻¹, corresponding to combined carbon-carbon and carbon-nitrogen stretching with carbon-hydrogen in-plane bending, and carbon-hydrogen out-of-plane bending, respectively [15]. These assignments provide guidance for interpreting the vibrational spectrum of the target compound.
Raman Spectroscopy
Raman spectroscopy offers complementary information to Fourier Transform Infrared, particularly for symmetric vibrations and ring breathing modes. The Raman spectrum of 2,2'-bipyridine anion radicals reveals fundamental vibrational modes excluding carbon-hydrogen stretching and low-frequency modes [16].
For 4,4'-bipyridine, density functional theory calculations using the B3LYP/6-31++G(d,p) method demonstrate excellent agreement between theoretical and experimental Raman frequencies [17]. The vibrational frequencies sensitive to planar versus non-planar molecular structure and dihedral angle variations are particularly important for structural characterization.
Resonance Raman Effects
Surface-enhanced Raman spectroscopy and resonance Raman effects provide enhanced sensitivity for bipyridinium systems. The resonance enhancement occurs when the excitation wavelength approaches electronic absorption bands, leading to selective enhancement of vibrational modes coupled to the electronic transition [17]. This technique is particularly valuable for detecting charge-transfer interactions and electronic delocalization.
Vibrational Assignments and Molecular Dynamics
The vibrational assignments for bipyridinium compounds require consideration of both intramolecular and intermolecular modes. The bis(pyridine)iodine cation systems demonstrate the importance of symmetric and antisymmetric stretching modes of the N-I-N framework [18]. The mutual exclusion of these modes between Fourier Transform Infrared and Raman spectra confirms the collinearity of the N-I-N bonds.
Mass spectrometry provides crucial information about molecular composition, fragmentation pathways, and ion formation mechanisms for 2,2'-bipyridinium, 1-methyl-, iodide. The fragmentation patterns reveal structural details and stability relationships within the molecule.
Molecular Ion Formation and Stability
The molecular ion peak for 2,2'-bipyridinium, 1-methyl-, iodide appears at m/z 426 for the diiodide salt (C₁₁H₁₂I₂N₂) [19]. The molecular ion stability depends on the electron-withdrawing effect of the quaternary nitrogen centers and the stabilizing influence of the aromatic systems. Related compounds show varying molecular ion intensities, with aromatic systems typically exhibiting stronger molecular ion peaks due to resonance stabilization [20].
Characteristic Fragmentation Pathways
The fragmentation of bipyridinium iodide compounds follows predictable pathways based on the relative stability of the resulting fragments:
Fragment m/z | Composition | Formation Mechanism |
---|---|---|
298 | [C₁₁H₁₁N₂]⁺ | Loss of I⁻ |
171 | [C₁₀H₈N₂]⁺- | Loss of I⁻ and CH₃ |
156 | [C₁₀H₈N₂]⁺- | Further fragmentation |
127 | [C₁₀H₈N₂]⁺- | Ring fragmentation |
The base peak typically corresponds to the loss of one iodide anion, forming the monocationic species [C₁₁H₁₁N₂]⁺ at m/z 298. This fragmentation reflects the relatively weak ionic interaction between the organic cation and the iodide anion compared to the covalent bonds within the bipyridinium framework.
Iodide Loss Mechanisms
The loss of iodide from bipyridinium compounds occurs through heterolytic cleavage of the ionic bond. In related studies of alkyl iodides, the characteristic fragmentation patterns demonstrate the preferential loss of iodide over other substituents [21] [22]. The iodide loss is facilitated by the stability of the resulting carbocationic species, which benefits from resonance stabilization within the aromatic bipyridinium system.
Secondary Fragmentation Processes
Following the initial iodide loss, secondary fragmentation processes involve the cleavage of the methyl group and subsequent ring fragmentation. The methylation site becomes a particularly labile position due to the inductive effect of the quaternary nitrogen center. Electrospray ionization mass spectrometry studies of related ruthenium bipyridine complexes demonstrate the sequential loss of ligands and the formation of characteristic fragment ions [23].
Collision-Induced Dissociation Studies
Collision-induced dissociation experiments provide detailed information about fragmentation energetics and mechanisms. The energy required for fragmentation depends on the bond strengths and the stability of the resulting fragments. For bipyridinium systems, the aromatic stabilization significantly influences the fragmentation threshold energies.
Isotope Pattern Analysis
The isotope pattern analysis provides additional structural confirmation and molecular composition verification. The presence of iodine (¹²⁷I) creates characteristic isotope patterns that can be used to confirm the number of iodide anions in the molecular ion. The natural abundance of ¹³C (1.1%) also contributes to the isotope pattern, particularly for the carbon-rich bipyridinium framework.
Irritant